3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide
Description
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a complex organic compound featuring multiple methoxy groups and a benzofuran moiety
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-17-11-9-15(10-12-17)23(28)25-22(18-7-5-6-8-19(18)34-25)27-26(29)16-13-20(31-2)24(33-4)21(14-16)32-3/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDIBHHKZWVFCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzofuran core followed by the introduction of the methoxybenzoyl and trimethoxybenzamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nitrating agents under controlled temperatures.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted benzofuran derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxybenzamide
- 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is unique due to the presence of both the benzofuran and methoxybenzoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
Biological Activity
3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 475.5 g/mol. The structure features a benzamide moiety linked to a benzofuran unit and methoxy groups, which are known to enhance solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.5 g/mol |
| CAS Number | 929429-36-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator , influencing various cellular pathways:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, altering their activity.
- Receptor Modulation : It may interact with receptors involved in signal transduction, leading to changes in cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have demonstrated that this compound shows significant antiproliferative effects against various cancer cell lines, including MGC-803 (human gastric cancer) and MCF-7 (human breast cancer). In vitro assays revealed IC50 values indicating effective growth inhibition (see Table 1).
Cell Line IC50 (μM) MGC-803 20.47 ± 2.07 MCF-7 43.42 ± 3.56 -
Anti-inflammatory Properties :
- Preliminary studies suggest that the compound may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
-
Antimicrobial Activity :
- The compound has been evaluated for its antibacterial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study 1: Anticancer Evaluation
A study assessed the antiproliferative effects of the compound on various tumor cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with notable induction of apoptosis observed via flow cytometry analysis.
Case Study 2: Mechanistic Insights
Molecular dynamics simulations revealed that the compound interacts predominantly through hydrophobic contacts with target proteins, which is critical for its anticancer activity. This interaction profile suggests a specific binding affinity that could be exploited for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
